molecular formula C12H36N6O12S3 B1581964 Hexacyclen trisulfate CAS No. 56187-09-8

Hexacyclen trisulfate

Cat. No.: B1581964
CAS No.: 56187-09-8
M. Wt: 552.7 g/mol
InChI Key: UXVDKNLOZWKLJC-UHFFFAOYSA-N
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Description

Hexacyclen trisulfate is a macrocyclic compound containing six nitrogen atoms and three sulfate groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry . It is also referred to as this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10,13,16-hexaazacyclooctadecane trisulfate typically involves the cyclization of linear polyamines. One common method is the reaction of ethylenediamine with formaldehyde and hydrogen sulfide under acidic conditions to form the macrocyclic ring structure . The resulting product is then treated with sulfuric acid to introduce the sulfate groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Hexacyclen trisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-hexaazacyclooctadecane trisulfate involves its ability to act as a chelating agent. The nitrogen atoms in the macrocyclic ring can coordinate with metal ions, forming stable complexes. This chelation process can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications . The sulfate groups enhance the solubility of the compound in aqueous solutions, facilitating its interaction with metal ions .

Comparison with Similar Compounds

    1,4,7,10,13,16-Hexaazacyclooctadecane: The parent compound without sulfate groups.

    1,4,8,11-Tetraazacyclotetradecane: A smaller macrocyclic compound with four nitrogen atoms.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A macrocyclic compound with oxygen and nitrogen atoms.

Uniqueness: Hexacyclen trisulfate is unique due to its high solubility in water and strong chelating ability. The presence of sulfate groups enhances its interaction with metal ions, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

1,4,7,10,13,16-hexazacyclooctadecane;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N6.3H2O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;3*1-5(2,3)4/h13-18H,1-12H2;3*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVDKNLOZWKLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36N6O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971575
Record name Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56187-09-8
Record name Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane sulfate (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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